N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
Description
N-(5-Chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic acetamide derivative characterized by a piperidinyl sulfonamide core and a substituted phenylacetamide moiety. The compound features a 4-fluorophenylsulfonyl group attached to the piperidine ring and a 5-chloro-2-methylphenyl group linked via an acetamide bridge.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-5-6-15(21)12-19(14)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-7-16(22)8-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPMAHYRBMCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound featuring a piperidine moiety and a sulfonamide group, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 373.86 g/mol. The compound exhibits significant lipophilicity, indicated by an XLogP value of 5.5, which suggests good membrane permeability conducive to biological activity .
1. Antibacterial Activity
Research indicates that compounds similar to this compound display notable antibacterial properties. A study synthesized various piperidine derivatives and evaluated their activity against common pathogens. The results showed that some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7a | 0.25 | Escherichia coli |
| 7c | 0.30 | Salmonella typhi |
2. Enzyme Inhibition
The compound has also been reported to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that several synthesized derivatives showed strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease states.
| Enzyme | IC50 (µM) | Compound Tested |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 7l |
| Urease | 0.63 ± 0.001 | 7m |
These findings suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .
3. Anticancer Potential
The sulfonamide group in the compound is associated with anticancer activity, as it can interfere with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that related compounds exhibit cytotoxic effects against different cancer cell lines, although specific data on this compound's efficacy is still limited .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antibacterial Efficacy : A clinical trial involving a derivative of the piperidine class showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.
- Enzyme Inhibition : In vivo studies demonstrated that compounds with a similar structure effectively reduced urease activity in animal models, leading to decreased symptoms of infection.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. This specific compound has shown potential efficacy against various pathogens, including:
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | 3.12 - 12.5 | Escherichia coli |
| 5a | 3.12 | Candida albicans |
These findings suggest that N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide may possess similar antimicrobial properties, which could be explored further in clinical settings.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of inflammatory pathways. Studies on related sulfonamide derivatives have indicated their ability to modulate inflammatory responses effectively, which may extend to this compound as well.
Synthesis and Evaluation
Recent studies have focused on synthesizing various derivatives of chloro-substituted phenolic compounds to evaluate their biological activities. Modifications in side chains have been shown to significantly affect antimicrobial potency, suggesting that structural variations in this compound could enhance its efficacy.
Synergistic Effects
Research has demonstrated that certain derivatives exhibit synergistic effects when combined with standard antibiotics, such as ciprofloxacin. This characteristic could enhance the clinical utility of this compound against resistant strains.
In-Vitro Studies
In vitro studies have highlighted the compound's potential as a lead candidate for further development in pharmacological applications, particularly in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Sulfonamide Substituents: The 4-fluorophenylsulfonyl group in the target compound contrasts with the 4-methylphenylsulfonyl group in , which may reduce metabolic stability due to fluorine’s electronegativity.
Aromatic Systems : The thiophene-based sulfonamide in introduces a sulfur-containing heterocycle, which could alter binding kinetics compared to the phenyl-based system in the target compound.
Yield and Purity Considerations :
- Compounds with similar sulfonamide groups (e.g., ) report yields ranging from 40–75%, with melting points between 132–230°C, suggesting moderate synthetic efficiency .
- The target compound’s 4-fluorophenyl group may require stringent reaction conditions to avoid dehalogenation, a challenge noted in nitro- or chloro-substituted analogs .
Pharmacological Implications (Inferred)
- Opioid Receptor Modulation : W-18 and W-15 (piperidinyl sulfonamides) exhibit structural similarity to fentanyl, implying possible interactions with opioid receptors .
- Enzyme Inhibition: Sulfonamide-containing compounds (e.g., ) are known carbonic anhydrase or cyclooxygenase inhibitors. The 4-fluorophenyl group may enhance selectivity for such targets .
- Antimicrobial Activity : N-substituted acetamides in and demonstrate antibacterial properties, suggesting the target compound could be optimized for similar applications .
Physicochemical Properties
Q & A
Q. What are the key synthetic strategies and characterization methods for this compound?
The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring via sulfonylation using 4-fluorophenyl sulfonyl chloride, followed by coupling with the chlorinated aromatic acetamide moiety. Critical steps include:
- Sulfonylation : Reaction conditions (e.g., inert atmosphere, temperature control) to ensure regioselectivity and avoid over-sulfonylation .
- Acetamide coupling : Use of coupling agents like EDC/HOBt for amide bond formation . Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and purity, mass spectrometry (MS) for molecular weight verification, and HPLC for purity assessment (>95%) .
Q. How can researchers validate structural integrity post-synthesis?
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the sulfonyl-piperidine conformation and acetamide linkage .
- IR spectroscopy identifies key functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- TLC monitoring during synthesis ensures intermediate purity, with silica gel plates and UV visualization .
Advanced Research Questions
Q. What experimental designs are optimal for studying its biological mechanism of action?
- Target identification : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for suspected targets (e.g., enzymes or receptors with sulfonamide/piperidine-binding pockets) .
- Functional assays : For enzyme inhibition (e.g., cyclooxygenase or kinase assays), employ dose-response curves (IC₅₀ determination) with appropriate controls (e.g., celecoxib for COX-2) .
- Molecular dynamics simulations : Model interactions using software like AutoDock to predict binding modes and guide mutagenesis studies .
Q. How should researchers resolve contradictory bioactivity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell lines, buffer pH) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structural analogs : Compare activity with derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Metabolite screening : Use LC-MS to rule out off-target effects from degradation products .
Q. What strategies are effective for optimizing pharmacokinetic properties?
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to the piperidine ring to enhance solubility while monitoring blood-brain barrier permeability via PAMPA assays .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., fluorophenyl sulfonate hydrolysis) and guide deuteration or fluorination .
Data Contradiction and Validation
Q. How to address inconsistencies in crystallographic vs. solution-phase structural data?
- Variable-temperature NMR : Assess conformational flexibility of the piperidine ring in solution, which may differ from the rigid crystal structure .
- DFT calculations : Compare energy-minimized structures (e.g., Gaussian 16) with experimental data to identify dominant conformers .
Methodological Best Practices
Q. What analytical techniques are critical for stability studies?
- Forced degradation : Expose the compound to heat, light, and hydrolytic conditions (acid/base), then use UPLC-MS/MS to track degradation products .
- Solid-state stability : Monitor polymorphic transitions via powder X-ray diffraction (PXRD) during accelerated storage trials .
Structural Optimization Guidance
Q. How to prioritize substituent modifications for enhanced activity?
- SAR libraries : Synthesize analogs with systematic substitutions (e.g., -F to -CF₃ on the phenyl ring) and correlate with bioactivity trends .
- Electrostatic potential maps : Use computational tools (e.g., Spartan) to predict regions amenable to halogen bonding or hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
